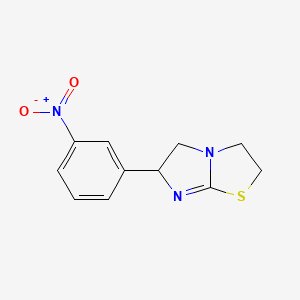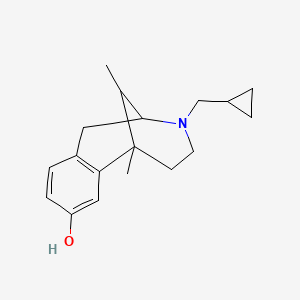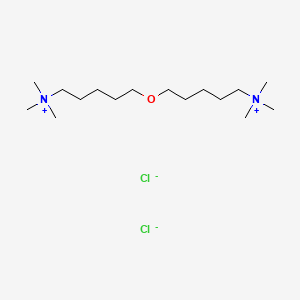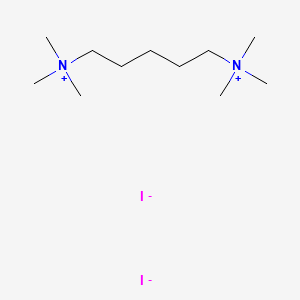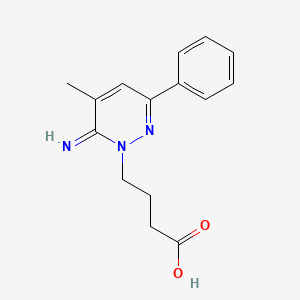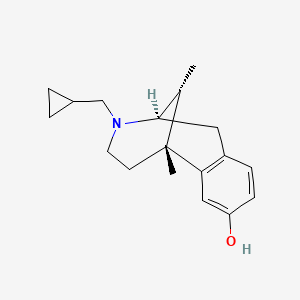
(-)-cis-Cyclazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-cis-Cyclazocine: is a synthetic opioid compound known for its unique pharmacological properties. It is a member of the benzomorphan class of opioids and has been studied for its potential use in pain management and addiction treatment. Unlike many other opioids, this compound exhibits both agonist and antagonist properties at opioid receptors, making it a compound of significant interest in medical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-cis-Cyclazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: This involves the cyclization of a suitable precursor to form the benzomorphan skeleton.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the nitrogen atom in the benzomorphan core with a cyclopropylmethyl halide under basic conditions.
Resolution of the Cis Isomer: The final step involves the resolution of the cis isomer from the racemic mixture using chiral chromatography or crystallization techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-cis-Cyclazocine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl groups can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, basic conditions, solvents like dichloromethane.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzomorphan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Novel Analogs: Researchers use (-)-cis-Cyclazocine as a starting material to synthesize novel analogs with potentially improved pharmacological profiles.
Biology:
Receptor Binding Studies: It is used to study the binding affinity and selectivity of opioid receptors, providing insights into receptor-ligand interactions.
Medicine:
Pain Management: Investigated for its potential as an analgesic with reduced risk of addiction compared to traditional opioids.
Addiction Treatment: Studied for its ability to mitigate withdrawal symptoms and reduce cravings in opioid-dependent individuals.
Industry:
Pharmaceutical Development: Used in the development of new therapeutic agents targeting opioid receptors.
Wirkmechanismus
Molecular Targets and Pathways: (-)-cis-Cyclazocine exerts its effects primarily through interaction with opioid receptors, including the mu, kappa, and delta receptors. It acts as a partial agonist at the mu receptor and an antagonist at the kappa receptor. This dual activity is believed to contribute to its unique pharmacological profile, providing analgesic effects while potentially reducing the risk of dysphoria and addiction.
Vergleich Mit ähnlichen Verbindungen
Cyclazocine: A closely related compound with similar receptor activity but different pharmacokinetic properties.
Pentazocine: Another benzomorphan derivative with mixed agonist-antagonist activity.
Butorphanol: A synthetic opioid with partial agonist activity at the mu receptor and antagonist activity at the kappa receptor.
Uniqueness: (-)-cis-Cyclazocine is unique due to its specific isomeric form, which influences its receptor binding affinity and pharmacological effects. Its ability to act as both an agonist and antagonist at different opioid receptors sets it apart from many other opioids, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63903-61-7 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1 |
InChI-Schlüssel |
YQYVFVRQLZMJKJ-JBBXEZCESA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E,6Z,10E)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858349.png)
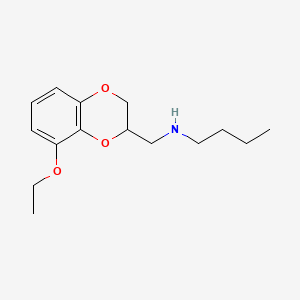
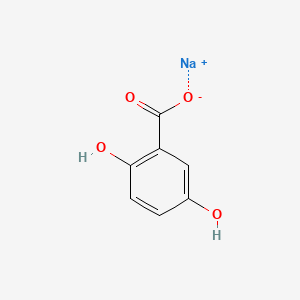
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)


![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
